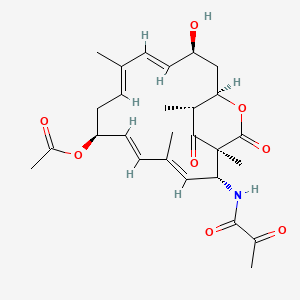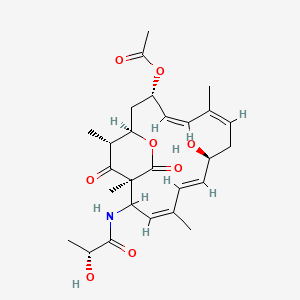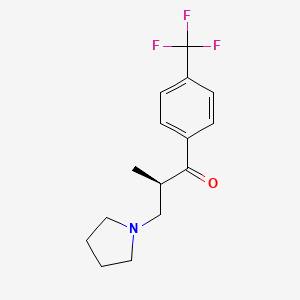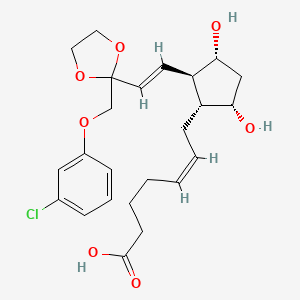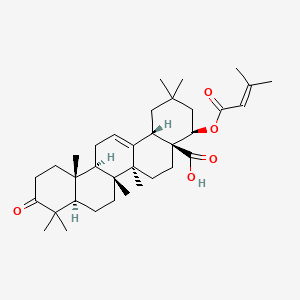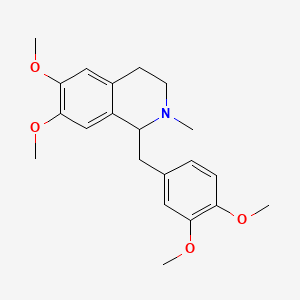
Laudanosine
Overview
Description
Laudanosine is a benzyltetrahydroisoquinoline alkaloid . It interacts with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .
Synthesis Analysis
This compound is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium . The synthesis of this compound involves a key asymmetric intramolecular hydroamination reaction .Molecular Structure Analysis
This compound has a molecular formula of C21H27NO4 . Its structure includes a 1,2,3,4-tetrahydroisoquinoline core .Chemical Reactions Analysis
This compound is a member of isoquinolines . Partial dehydrogenation of this compound will lead to papaverine, the alkaloid found in the opium poppy plant (Papaver somniferum) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.4 g/mol . It is a member of isoquinolines .Scientific Research Applications
Interaction with Receptors
- Laudanosine is known for its interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. These interactions have been a focal point of recent research due to their potential implications in various physiological and pathological states (Fodale & Santamaria, 2002).
Analgesic Properties
- In animal studies, this compound has demonstrated the ability to produce analgesia, suggesting its potential application in pain management (Fodale & Santamaria, 2002).
Cardiovascular Impact
- High plasma concentrations of this compound can lead to hypotension and bradycardia, highlighting its significant effect on the cardiovascular system (Fodale & Santamaria, 2002).
Impact on Patients with Organ Failure
- In patients with hepatic or renal failure, the elimination half-life of this compound is prolonged, which is crucial for considering its pharmacokinetics in these patient populations (Fahey et al., 1985).
Neurological Effects
- This compound's ability to cross the blood-brain barrier and potentially cause excitation and seizure activity has been extensively studied. This aspect is particularly significant in understanding its effects on the central nervous system (Tateishi et al., 1989).
Pharmacokinetics and Metabolism
- Studies on the degradation of atracurium andthe formation of this compound in human plasma provide insights into its pharmacokinetics. It's observed that the production of this compound is more rapid in plasma than in buffer solutions, indicating the influence of biological environments on its metabolism (Stiller, Cook, & Chakravorti, 1985).
Effect on Nicotinic Acetylcholine Receptors
- This compound has been found to inhibit and activate certain subtypes of nicotinic acetylcholine receptors, which are key in neural signaling. This dual mode of action provides valuable information about its neurological effects and potential therapeutic applications (Chiodini et al., 2001).
Respiratory System Impact
- Research using isolated brainstem-spinal cord preparations from neonatal rats indicates that this compound does not affect the respiratory rate but can induce non-respiratory excitement activities. This finding is crucial for understanding its impact on the respiratory system, especially at higher concentrations (Sakuraba et al., 2010).
Neuroprotective Potential
- Interestingly, this compound may have neuroprotective effects at clinical concentrations. It activates certain neuronal receptors involved in chemical signaling in the brain, suggesting a potential protective role against neurologic damage (Fodale & Santamaria, 2003).
Mechanism of Action
Target of Action
Laudanosine, also known as DL-Laudanosine, is a benzyltetrahydroisoquinoline alkaloid . It primarily interacts with several types of receptors in the body. These include GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .
Mode of Action
This compound’s interaction with its targets varies depending on the receptor type. It acts as a non-competitive and voltage-dependent inhibitor of alpha7, alpha4beta2, or alpha4beta4 nicotinic acetylcholine receptors, and opioid mu 1 type receptors . It also has a low-affinity interaction with GABA receptors . The compound’s effects on these receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations .
Biochemical Pathways
It is known that this compound can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations . This suggests that this compound may affect pathways related to neuronal excitability and signaling.
Pharmacokinetics
It is known that this compound is a recognized metabolite of atracurium and cisatracurium, two neuromuscular-blocking drugs . This suggests that this compound can be produced in the body as a result of the metabolism of these drugs.
Result of Action
At the molecular level, this compound’s interaction with its target receptors can lead to changes in neuronal activity, potentially inducing seizures at high concentrations . At the cellular level, this compound can induce non-respiratory excitement activities, which are possibly similar to seizure activity observed in in vivo studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as neuromuscular-blocking agents, can affect the concentration of this compound in the body . Additionally, factors such as pH and temperature could potentially influence this compound’s stability and activity, although specific studies on this topic are lacking.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Laudanosine plays a significant role in biochemical reactions by interacting with several receptors and enzymes. It has been shown to interact with γ-aminobutyric acid (GABA) receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors . These interactions are crucial as they influence the compound’s ability to modulate neurotransmission and potentially induce seizures at high concentrations . This compound does not interact with benzodiazepine or muscarinic receptors .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to cross the blood-brain barrier and accumulate in the cerebrospinal fluid, where it can induce excitement and seizure activity . In Xenopus oocytes expressing nicotinic acetylcholine receptors, this compound has both activating and inhibiting effects depending on its concentration . These effects on cell signaling pathways and neurotransmission highlight the compound’s potential impact on cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with several receptors. It inhibits α4β2 and α7 neuronal nicotinic acetylcholine receptors at high concentrations, while it activates α4β2 receptors at low concentrations . This dual mode of action is significant in understanding how this compound can modulate neuronal activity and potentially induce seizures . Additionally, this compound interacts with GABA and opioid receptors, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can induce non-respiratory excitement activities in isolated brainstem-spinal cord preparations of neonatal rats . These activities are similar to seizures observed in vivo studies. The stability and degradation of this compound in laboratory settings are crucial in understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an animal model of epilepsy, this compound did not significantly increase the incidence of seizure activity at plasma concentrations similar to those found following the clinical use of atracurium . At higher doses, this compound has been shown to produce agitation and excitement in dogs . These findings suggest that while this compound may not provoke seizures at clinically relevant concentrations, higher doses can have toxic or adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of atracurium and cisatracurium. It is produced through Hofmann elimination, a pH- and temperature-dependent chemical process that results in the spontaneous nonenzymatic degradation of atracurium . This pathway highlights the importance of this compound as a metabolite and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier and accumulating in the cerebrospinal fluid . This distribution is significant as it influences the compound’s localization and accumulation in the central nervous system, where it can induce excitement and seizure activity . The transport of this compound is crucial in understanding its effects on cellular function and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it accumulates in the cerebrospinal fluid . This localization is significant as it influences the compound’s activity and function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial in understanding its effects on cellular processes and potential toxicity.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871873 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1699-51-0, 20412-65-1, 2688-77-9 | |
| Record name | (±)-Laudanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laudanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89 °C | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




